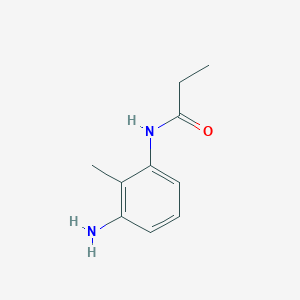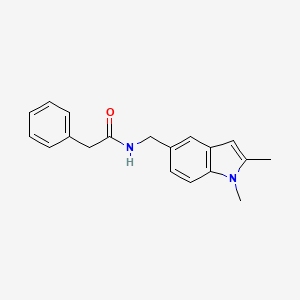![molecular formula C18H13ClN4O2 B2702991 3-(2-chlorophenyl)-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide CAS No. 2034402-80-5](/img/structure/B2702991.png)
3-(2-chlorophenyl)-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as phenylpyrazoles . It has beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
The synthesis of this compound involves an effective synthesis convention of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines and polysubstituted pyridines containing 1,2,3,-triazole moiety from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt .Molecular Structure Analysis
The molecular structure of this compound was established by elemental analysis, spectral data, and alternative synthetic route whenever possible . The IR spectra were recorded on KBr disk on a FTIR-8201 spectrophotometer .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt . The reaction conditions could well be applied for the reactions of 5 with other enaminones (6) giving the pyrazolopyrimidines 7 in 83–95 % overall yields .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound were determined by elemental analysis, spectral data, and alternative synthetic route whenever possible . The IR spectra were recorded on KBr disk on a FTIR-8201 spectrophotometer .科学的研究の応用
Pyrazole and Isoxazole Derivatives in Scientific Research
Anticancer and Antimicrobial Potential
Research on pyrazole derivatives, such as those incorporating pyrazolopyrimidine and pyrazolo[3,4-b]pyridine frameworks, has demonstrated significant potential in developing new anticancer and antimicrobial agents. These compounds exhibit activity against various cancer cell lines and pathogenic bacteria and fungi, suggesting that structural modifications, like those seen in the specified chemical compound, could lead to potent biomedical applications (Hafez et al., 2016); (Panda et al., 2011).
Structural Analyses and Chemical Properties
Research into the chemistry of pyrazole and isoxazole compounds, including studies on their crystal structures and NMR solution studies, provides foundational knowledge on their physical and chemical properties. This type of research is crucial for understanding how structural variations, such as those in "3-(2-chlorophenyl)-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide," might influence biological activity and receptor interactions (Quiroga et al., 1999).
将来の方向性
The future directions for this compound could involve further investigations into its biological activities, such as its antitrypanosomal activity . Additionally, the reaction conditions could be applied for the reactions of 5 with other enaminones (6) giving the pyrazolopyrimidines 7 in 83–95 % overall yields .
作用機序
Target of Action
Similar compounds have been found to target cyclin-dependent kinase 2 (cdk2) in humans .
Biochemical Pathways
Similar compounds have been found to affect various biochemical reactions .
Result of Action
Similar compounds have shown significant activity against various cell lines .
生化学分析
Biochemical Properties
The compound 3-(2-chlorophenyl)-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide is known to interact with various enzymes, proteins, and other biomolecules . It is a part of the pyrazolo[1,5-a]pyrimidine family, which are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . These compounds have attracted wide pharmaceutical interest because of their diverse biological activities .
Cellular Effects
The compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some derivatives of pyrazolo[1,5-a]pyrimidines have shown antitumor activity, indicating that they may influence cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
The compound is likely involved in various metabolic pathways, interacting with enzymes or cofactors
特性
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-pyrazolo[1,5-a]pyridin-5-yl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2/c1-11-16(17(22-25-11)14-4-2-3-5-15(14)19)18(24)21-12-7-9-23-13(10-12)6-8-20-23/h2-10H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZGFHKOHSJUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=CC=NN4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
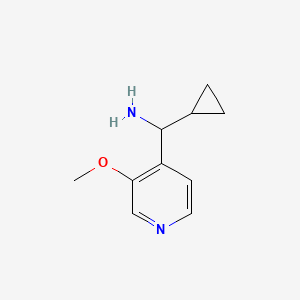
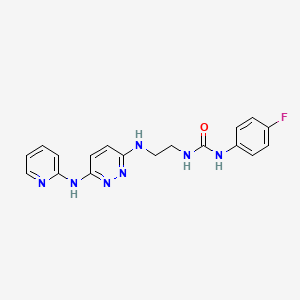
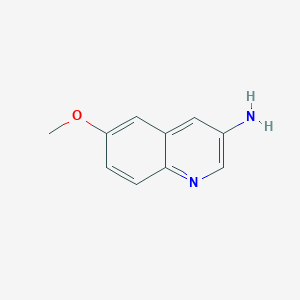
![1-[(3Ar,8aS)-7,7-dimethyl-3,3a,4,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-5-yl]prop-2-en-1-one](/img/structure/B2702913.png)
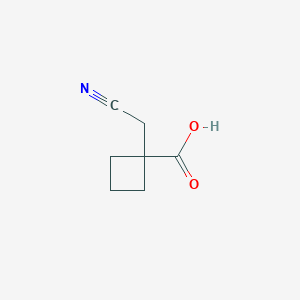
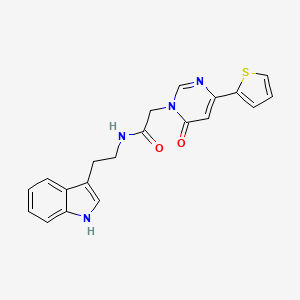
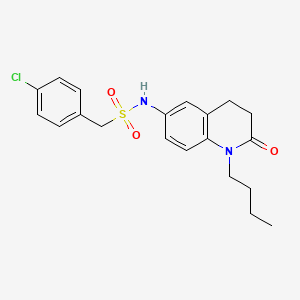
![N-(3-chlorophenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2702918.png)
![3-({4-[(Pyridin-4-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B2702919.png)
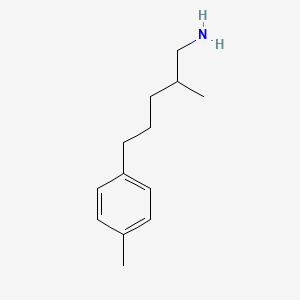

![Ethyl 2-[(2-chloropyridine-4-carbonyloxy)methyl]-4-methylquinoline-3-carboxylate](/img/structure/B2702925.png)
